molecular formula C37H40F2N8O6 B8821232 Posaconazole Impurity B CAS No. 357189-95-8

Posaconazole Impurity B

Cat. No.: B8821232
CAS No.: 357189-95-8
M. Wt: 730.8 g/mol
InChI Key: ULPWZDUBQUNXKP-XAKZXMRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)

Impurities in APIs are a primary concern for the pharmaceutical industry as they can compromise the quality, safety, and efficacy of the final drug product. cymitquimica.comcontractpharma.com These substances can originate from various sources, including raw materials, intermediates, by-products of side reactions, and degradation of the API itself. cymitquimica.comoceanicpharmachem.com The potential for impurities to have pharmacological or toxicological effects necessitates their thorough identification, characterization, and control. oceanicpharmachem.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the acceptable limits of impurities in new drug substances. tandfonline.comlongdom.org The process of identifying and quantifying these impurities is known as impurity profiling, which is a crucial component of drug development and manufacturing. pharmaffiliates.com

Overview of Posaconazole (B62084) as an Antifungal Agent and its Manufacturing Complexity

Posaconazole is a broad-spectrum triazole antifungal agent used in the treatment of invasive fungal infections. longdom.orgasianpubs.org It is particularly effective against species of Aspergillus and Candida. longdom.org The chemical structure of Posaconazole is complex, featuring four chiral centers, which gives rise to the possibility of 16 stereoisomers. researchgate.net This inherent stereochemical complexity, coupled with a multi-step synthesis process, makes the manufacturing of Posaconazole a challenging endeavor. researchgate.netresearchgate.net The synthesis involves several chemical transformations and intermediates, increasing the likelihood of process-related impurities and by-products. longdom.orgasianpubs.org Furthermore, Posaconazole exhibits polymorphism, meaning it can exist in multiple crystalline forms, which can also influence its stability and impurity profile.

Identification and Classification of Posaconazole Impurity B within the Impurity Profile

This compound is a known process-related impurity that can be formed during the synthesis of Posaconazole. clearsynth.com It is identified by the CAS No. 357189-95-8. clearsynth.com The chemical name for this compound is N-[2-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]-N-formylanilino]ethyl]-N-[4-[1-[(2S,3S)-2-hydroxypentan-3-yl]-5-oxo-1,2,4-triazol-4-yl]phenyl]formamide. clearsynth.com Impurities in Posaconazole are broadly categorized, and their control is a critical aspect of ensuring the quality of the final drug product. Several analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed to detect and quantify these impurities. tandfonline.comtandfonline.comnih.gov

Academic Research Landscape and the Rationale for Detailed Investigation of this compound

The complex nature of Posaconazole's synthesis and the potential for various impurities have spurred significant academic and industrial research. researchgate.netgoogle.com Studies have focused on identifying, synthesizing, and characterizing these impurities to understand their potential impact. longdom.orgasianpubs.org The rationale for a detailed investigation into a specific impurity like this compound stems from the need to ensure the safety and quality of the drug. By thoroughly understanding the formation and characteristics of each significant impurity, robust control strategies can be developed and implemented throughout the manufacturing process. This includes the development of sensitive analytical methods for their detection and quantification at very low levels. tandfonline.commdpi.com Research into Posaconazole impurities also extends to evaluating their potential genotoxicity. tandfonline.com

Properties

CAS No.

357189-95-8

Molecular Formula

C37H40F2N8O6

Molecular Weight

730.8 g/mol

IUPAC Name

N-[2-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]-N-formylanilino]ethyl]-N-[4-[1-[(2S,3S)-2-hydroxypentan-3-yl]-5-oxo-1,2,4-triazol-4-yl]phenyl]formamide

InChI

InChI=1S/C37H40F2N8O6/c1-3-35(26(2)50)47-36(51)46(23-42-47)31-7-5-29(6-8-31)43(24-48)14-15-44(25-49)30-9-11-32(12-10-30)52-18-27-17-37(53-19-27,20-45-22-40-21-41-45)33-13-4-28(38)16-34(33)39/h4-13,16,21-27,35,50H,3,14-15,17-20H2,1-2H3/t26-,27+,35-,37-/m0/s1

InChI Key

ULPWZDUBQUNXKP-XAKZXMRKSA-N

Isomeric SMILES

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N(CCN(C=O)C3=CC=C(C=C3)OC[C@H]4C[C@](OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F)C=O

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N(CCN(C=O)C3=CC=C(C=C3)OCC4CC(OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F)C=O

Origin of Product

United States

Mechanistic Pathways and Origins of Posaconazole Impurity B Formation

Degradation-Related Formation of Posaconazole (B62084) Impurity B

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. Research indicates that posaconazole is susceptible to degradation under several conditions, including light, heat, and oxidation, which can lead to the formation of Impurity B. synzeal.comgoogle.comchemwhat.com

Exposure to light is a known factor in the degradation of posaconazole. Studies have shown that significant degradation can occur under photolytic stress. google.com The degradation process under photolytic conditions has been observed to follow first-order kinetics. researchgate.net This pathway can lead to the formation of several degradation products, with modifications occurring at the piperazine (B1678402) central ring and the triazole and triazolone side chains. researchgate.net While photolysis is a confirmed degradation pathway for the parent drug, the specific mechanisms leading directly to Posaconazole Impurity B are not extensively detailed in the available literature. However, the instability of the piperazine ring under light stress is a contributing factor. researchgate.net

Summary of Photolytic Degradation Studies on Posaconazole
Study ConditionObservationReference
Sunlight exposure for 24 hoursNo degradation observed. chemicea.com
ICH prescribed photo stress studiesSignificant degradation observed. google.com
Photolysis (unspecified conditions)~60% degradation after 120 min; follows first-order kinetics. researchgate.net

High-temperature conditions have been shown to induce the formation of this compound. In one study, subjecting the posaconazole drug substance to a temperature of 150°C for 12 days resulted in the generation of four major degradation products, one of which was identified as degradant B, corresponding to this compound. synzeal.com This indicates that significant thermal stress can provide the energy required to initiate the cleavage of the piperazine ring. However, other studies conducted at lower temperatures reported that posaconazole was stable, highlighting a thermal threshold for the formation of this impurity. chemicea.comdrugbank.com

Summary of Thermal Degradation Studies on Posaconazole
Study ConditionObservationReference
150°C for 12 daysGenerated four major degradation products, including Impurity B. synzeal.com
Dry heat at 80°C for 24 hoursPractically stable, no degradation observed. drugbank.comdaicelpharmastandards.com
70°C in a hot air oven for one dayNo degradation observed. chemicea.com
40°C for 10 daysNo degradation product observed. nih.gov

Oxidative stress is a primary pathway for the formation of this compound. synzeal.com The central piperazine moiety is particularly susceptible to oxidative processes. chemicea.com A proposed mechanism suggests that air oxidation of posaconazole initially yields a mixture of primary oxidation products. synzeal.com Further oxidation of these intermediates leads to the formation of an N,N'-diformyl structure, which is this compound. synzeal.com This transformation involves the oxidative cleavage of the piperazine ring. synzeal.com

Studies using various oxidizing agents, such as hydrogen peroxide (H₂O₂) and meta-Chloroperoxybenzoic acid (mCPBA), have confirmed the susceptibility of posaconazole to oxidative degradation. drugbank.comnih.gov While some oxidative conditions produce N-oxide impurities, others lead to the formation of the N,N'-diformyl degradant. synzeal.com The formation of Impurity B via an oxidative route is one of the most clearly defined degradation pathways.

Summary of Oxidative Degradation Studies on Posaconazole
Study ConditionObservationReference
Air oxidation (inferred from thermal stress study)Proposed pathway: Posaconazole → Oxidized Intermediates → N,N'-diformyl structure (Impurity B). synzeal.com
1% H₂O₂ at 60°C for 3 hoursSignificant degradation with a major degradation product formed. drugbank.comdaicelpharmastandards.com
3% H₂O₂ for 10 days at room temperatureDegradation observed, with 89.2% of posaconazole remaining. nih.gov
20% H₂O₂ for 24 hours at room temperatureNo degradation observed. chemicea.com
Oxidation with mCPBAFormation of N-oxide impurities (different from Impurity B).

The stability of posaconazole under hydrolytic conditions (exposure to water) appears to be dependent on the specific experimental parameters, with some conflicting reports in the literature. Several studies have found the drug to be stable when refluxed in neutral water, suggesting resistance to simple hydrolysis. chemicea.comdrugbank.com However, other research suggests that hydrolysis of the piperazine ring can occur, although the reaction mechanisms have not been fully described. While the piperazine ring is the site of degradation leading to Impurity B, direct formation of this impurity under neutral hydrolytic stress is not a clearly established pathway.

The degradation of posaconazole can be catalyzed by the presence of acids or bases, though results vary significantly across studies. Significant degradation has been noted in both acidic and basic conditions in some reports. google.comchemicea.com For instance, one study documented 5.41% degradation in 2N HCl at 70°C after 1 hour and 4.23% degradation in 2N NaOH under reflux for 8 hours. chemicea.com Conversely, other studies found the drug to be stable under similar conditions. drugbank.comnih.gov This variability may be due to differences in API synthesis routes or the presence of trace catalysts. While acid/base catalysis can promote degradation, the specific formation of this compound through these pathways is not explicitly documented.

Synthesis-Related Formation of this compound

Impurities in an API can originate from the manufacturing process itself, arising from starting materials, intermediates, or side reactions. clearsynth.com In the case of posaconazole, several process-related impurities have been identified, such as Deshydroxy Posaconazole and various chiral isomers. cleanchemlab.com

However, this compound is primarily characterized and identified as a degradation product resulting from oxidative and high-thermal stress. synzeal.com The available literature does not describe a specific step in the common synthesis routes of posaconazole that directly produces Impurity B as a process-related impurity or byproduct. Its formation, which involves the cleavage and diformylation of the piperazine ring, is more consistent with degradative chemistry than with typical synthetic side reactions. It is plausible that harsh conditions during synthesis or workup, such as high temperatures or the presence of oxidizing agents, could potentially generate this impurity, but it is overwhelmingly documented as a product of post-synthesis degradation.

Impurity B as a Byproduct of Specific Synthetic Steps of Posaconazole

The synthesis of Posaconazole is a multi-step process, and Impurity B can arise as a byproduct during specific transformations. geneesmiddeleninformatiebank.nlgoogle.com While detailed proprietary synthetic routes are not fully disclosed in the public domain, the literature indicates that the formation of impurities is a significant challenge. The synthesis involves the coupling of complex intermediates, and side reactions can lead to the generation of related substances, including Impurity B. researchgate.netscirp.org

One of the crucial stages in Posaconazole synthesis involves the reaction of a key intermediate, (5R-cis)-toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl) methyl tetra hydrofuran-3-ylmethyl ester, with a piperazine-triazole derivative. researchgate.netmdpi.com Incomplete reactions or side reactions during this coupling step, or in the subsequent deprotection steps, can lead to the formation of various impurities.

Role of Reagents and Solvents in Impurity B Generation

The choice of reagents and solvents plays a pivotal role in directing the course of chemical reactions and can significantly influence the formation of impurities. In the synthesis of Posaconazole, various reagents are employed, including bases, acids, and catalysts. longdom.orggoogle.com

Acidic Reagents: Acidic conditions are often employed for debenzylation reactions in the synthesis of Posaconazole. However, these conditions can also promote side reactions like dehydroxylation, leading to the formation of impurities such as deshydroxy posaconazole. longdom.org While not identical to Impurity B, this highlights the potential for acidic reagents to generate unwanted byproducts.

Solvents: Solvents are critical for dissolving reactants and facilitating chemical reactions. The choice of solvent can impact reaction rates and selectivity. For instance, in the synthesis of related compounds, solvents like methanol (B129727) and dichloromethane (B109758) are commonly used. geneesmiddeleninformatiebank.nlmdpi.com The purity of these solvents is also crucial, as impurities within the solvents themselves can participate in side reactions. The solubility of intermediates and the final product in different solvents also dictates the ease of purification and removal of impurities. geneesmiddeleninformatiebank.nlmdpi.com

Influence of Reaction Conditions on Impurity B Yield and Selectivity

Reaction conditions such as temperature, pressure, and reaction time are critical parameters that control the yield and selectivity of a chemical synthesis, thereby affecting the impurity profile.

The synthesis of Posaconazole and its intermediates often requires carefully controlled conditions to minimize the formation of unwanted byproducts. researchgate.netgoogle.com For example, hydrogenation reactions are sometimes carried out under pressure, and the combination of acidic conditions and pressure can lead to dehydroxylation. longdom.org The temperature at which a reaction is conducted can also have a profound effect. While higher temperatures can increase the reaction rate, they can also lead to a decrease in selectivity and an increase in the formation of degradation products and other impurities. acs.org Conversely, lower temperatures might lead to incomplete reactions, leaving unreacted starting materials that can complicate purification. google.com

Reaction ParameterPotential Influence on Impurity B Formation
Temperature Higher temperatures can increase the rate of side reactions, potentially leading to a higher yield of Impurity B. acs.org
pH/Acidity Acidic conditions, particularly during deprotection steps, can catalyze the formation of certain impurities. longdom.org
Reaction Time Prolonged reaction times may lead to the degradation of the desired product or the formation of further byproducts.
Pressure In hydrogenation steps, pressure combined with other factors can influence impurity formation. longdom.org

Identification of Precursors and Intermediates to Impurity B

The formation of this compound likely proceeds through specific precursors and intermediates within the synthetic pathway. One of the key intermediates in the synthesis of Posaconazole is 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one, also known as Posaconazole Intermediate B. anantlabs.com This compound, or structurally similar molecules, could serve as a direct precursor to Impurity B through subsequent reaction or degradation.

Other identified process-related impurities in Posaconazole synthesis include hydroxytriazole, tosylated compounds, and benzylated posaconazole. longdom.orgscirp.org These molecules, if not completely removed during purification, could potentially be converted to Impurity B under certain reaction or storage conditions. For instance, unreacted hydroxy triazole can lead to the formation of debenzylated hydroxy triazole during the debenzylation step. longdom.org

Formulation and Storage-Induced Formation of this compound

The generation of impurities is not limited to the synthesis of the active pharmaceutical ingredient (API). The formulation process and subsequent storage of the drug product can also lead to the formation of degradants, including this compound.

Excipient Interactions Leading to Impurity B Formation

Excipients are pharmacologically inactive substances included in a drug formulation to aid in manufacturing, stability, and delivery. However, these "inert" components can sometimes interact with the API, leading to its degradation. nih.govchineway.com.cn Reactive impurities within excipients, such as aldehydes, peroxides, and trace metals, can be a source of drug product instability. nih.gov

In the case of Posaconazole, which is formulated as an oral suspension and tablets, it comes into contact with various excipients. hpfb-dgpsa.camdpi.com For example, the oral suspension contains polysorbate 80. While this excipient is primarily used to stabilize the polymorphic form of Posaconazole, the potential for chemical interaction with the drug substance over the product's shelf life must be considered. The chemical structure of Posaconazole contains functional groups that could be susceptible to reaction with reactive impurities present in excipients. daicelpharmastandards.com

Environmental Factors (Temperature, Humidity, Light, pH) During Storage

The stability of a drug product can be significantly affected by environmental factors during storage and handling. geneesmiddeleninformatiebank.nl

Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions, potentially leading to an increased formation of Impurity B. sciensage.info Stability studies for Posaconazole products are conducted at accelerated conditions (e.g., 40°C) to assess the impact of temperature. geneesmiddeleninformatiebank.nlsciensage.infonih.gov

Humidity: The presence of moisture can facilitate hydrolytic degradation of susceptible functional groups within the Posaconazole molecule. europa.eu The packaging of the drug product is designed to protect it from excessive humidity. hpfb-dgpsa.ca

Light: Photostability studies are conducted to determine if exposure to light causes degradation of the drug product. geneesmiddeleninformatiebank.nlajptonline.com While some studies indicate that Posaconazole drug product is not light-sensitive, it is a standard stress condition to evaluate. geneesmiddeleninformatiebank.nl

pH: The pH of a formulation, particularly for liquid dosage forms like the oral suspension, is a critical parameter that can influence the stability of the API. europa.eu Posaconazole's solubility and stability are pH-dependent. geneesmiddeleninformatiebank.nl In the solid state, the micro-environmental pH created by excipients can also play a role in degradation pathways.

Packaging Material Contributions to Impurity B Generation

The formation of this compound, an N-formyl derivative of the active pharmaceutical ingredient, can be significantly influenced by the primary packaging components in direct contact with the drug product. Leachables, chemical compounds that migrate from container closure systems into the formulation over its shelf life, are a critical source of reactants for impurity generation. researchgate.netpharmtech.com For Posaconazole, which is formulated as both an oral suspension and an injection, the packaging systems, typically consisting of glass vials, rubber stoppers, and plastic bottles, are potential sources of leachables that can lead to the formation of Impurity B. fda.govindiamart.com

The mechanistic pathway for the formation of this compound from packaging leachables is primarily centered on the reaction of the secondary amine moiety in the Posaconazole molecule with specific reactive leachables. Research has shown that formic acid and formaldehyde (B43269) are common leachables from pharmaceutical packaging materials and are known to react with primary and secondary amines to form N-formyl impurities. Current time information in Union County, US.pqri.org The presence of a formamide (B127407) group in the chemical structure of this compound strongly indicates its formation through such a reaction.

Mechanistic Role of Leachables

Formic acid is a particularly relevant leachable in the context of N-formylation. Current time information in Union County, US.msd.com It can be present as a residue from manufacturing processes of packaging materials or can be generated through the degradation of polymers over time. Current time information in Union County, US.contractpharma.com Studies on various pharmaceutical products have demonstrated that formic acid leached from container closure systems can directly react with amine-containing drug substances to yield N-formyl derivatives. accessiblemeds.orgbiopharminternational.com

Formaldehyde, another common leachable, can also contribute to the formation of N-formyl impurities, often in conjunction with formic acid in reactions like the Eschweiler-Clarke reaction. Current time information in Union County, US.pqri.org However, the direct reaction with formic acid is a more straightforward and frequently cited pathway for N-formylation in pharmaceutical stability studies. Current time information in Union County, US.

Sources of Reactive Leachables in Posaconazole Packaging

The specific packaging components used for Posaconazole products are key to understanding the potential sources of these reactive leachables.

Rubber Stoppers: Bromobutyl and chlorobutyl rubber are commonly used for vial stoppers. biopharminternational.com These materials can leach various substances, including oligomers and additives. biopharminternational.compharmoutsourcing.com While specific data on formic acid leaching from these stoppers in the context of Posaconazole is not extensively published, the potential for the release of small organic molecules and degradation products that could lead to formic acid formation exists, particularly under conditions of heat or sterilization. contractpharma.com

Plastic Containers: High-density polyethylene (B3416737) (HDPE) and other plastics are used for bottles and other packaging components. pharmoutsourcing.com Additives in these plastics, such as antioxidants and stabilizers, can degrade over time to produce various byproducts, including aldehydes and carboxylic acids. pharmoutsourcing.comresearchgate.net The manufacturing process of these polymers can also leave residual monomers and oligomers that may oxidize to form reactive species.

Labels and Adhesives: While not in direct contact, components from labels and adhesives can sometimes migrate through certain types of plastic packaging, introducing a wider range of potential leachables. accessiblemeds.org

Research Findings on Leachables from Pharmaceutical Packaging

While a specific study detailing the generation of this compound from packaging leachables is not publicly available, extensive research on extractables and leachables from materials commonly used in pharmaceutical packaging provides strong evidence for the plausibility of this pathway. The following tables summarize common leachables identified from relevant packaging materials.

Packaging Component Material Type Potential Reactive Leachables Reference
Vial StopperBromobutyl RubberOligomers, Butylated Hydroxytoluene (BHT), Sulfur-containing compounds biopharminternational.com
Plastic BottleHigh-Density Polyethylene (HDPE)Antioxidants (e.g., Irganox 1010, Irgafos 168), Erucamide, Metal Stearates pharmoutsourcing.com
Syringe ComponentsPolypropylene, ElastomersVarious plastic additives and their degradation products researchgate.net

Table 1: Potential Sources of Reactive Leachables in Pharmaceutical Packaging

Leachable Compound Class Specific Examples Potential to Form N-Formyl Impurities Reference
AldehydesFormaldehydeCan react with amines, often with formic acid, to form N-methyl and N-formyl impurities. Current time information in Union County, US.pqri.org
Carboxylic AcidsFormic AcidDirectly reacts with primary and secondary amines to form N-formyl impurities. Current time information in Union County, US.msd.comaccessiblemeds.org
Polymer Degradation ProductsVarious small organic moleculesCan oxidize to form aldehydes and carboxylic acids. contractpharma.com

Table 2: Classes of Leachables and their Potential for N-Formylation

Advanced Structural Elucidation and Characterization Methodologies for Posaconazole Impurity B

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of unknown impurities, providing highly accurate mass measurements that facilitate the determination of elemental compositions. americanpharmaceuticalreview.comresearchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for separating and detecting impurities within a complex drug substance matrix. bohrium.com In the analysis of posaconazole (B62084), heat-stressed samples revealed the presence of four major degradation products, including Impurity B. americanpharmaceuticalreview.com The use of LC-HRMS allows for the acquisition of accurate mass data for these impurities, which is a critical first step in their structural elucidation. americanpharmaceuticalreview.com For instance, the accurate mass measurement of an impurity ion can yield a best-fit elemental composition with very low parts-per-million (ppm) error, significantly narrowing down the potential molecular formulas. americanpharmaceuticalreview.com

Tandem mass spectrometry (MS/MS or MSn) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.nettandfonline.com For a degradation product of posaconazole, designated as degradant B, HR/MS/MS experiments identified major product ions at m/z 713, 703, 685, 441, 372, 317, and 299. americanpharmaceuticalreview.com The fragmentation pattern suggests specific structural cleavages. For example, the abundant fragment ions at m/z 441 and 317 are indicative of the breakdown of the central piperazine (B1678402) ring. americanpharmaceuticalreview.com Further fragmentation, such as the loss of the triazole group from the m/z 441 ion to produce the m/z 372 ion, and the loss of water from the m/z 317 ion to form the m/z 299 ion, helps to piece together the structure of the impurity. americanpharmaceuticalreview.com This detailed fragmentation analysis suggested that in degradant B, the posaconazole molecule is cleaved at the central piperazine ring. americanpharmaceuticalreview.com

Table 1: HR/MS/MS Fragmentation Data for Posaconazole Degradant B

Precursor Ion (m/z) Product Ions (m/z) Inferred Structural Information
[M+H]⁺ 713, 703, 685, 441, 372, 317, 299 Cleavage at the central piperazine ring
441 372 Loss of a triazole group
317 299 Loss of water

On-line hydrogen/deuterium (B1214612) (H/D) exchange coupled with LC-MS is a clever technique used to determine the number of active (or exchangeable) hydrogens in a molecule. americanpharmaceuticalreview.com This information is crucial for confirming or refuting proposed structures. americanpharmaceuticalreview.comresearchgate.net In this method, the sample is introduced into a mobile phase containing a deuterium source, such as D₂O or CH₃OD. americanpharmaceuticalreview.com The active hydrogens (e.g., in -OH, -NH, -COOH groups) in the analyte molecule exchange with deuterium atoms, resulting in a predictable mass shift in the molecular ion. By comparing the mass spectra with and without H/D exchange, the number of exchangeable hydrogens can be counted. This technique was successfully employed to facilitate the structural identification of four posaconazole degradants, where the measured number of exchangeable hydrogens was consistent with the assigned structures. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides excellent information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural assignment of organic molecules, including pharmaceutical impurities. daicelpharmastandards.comresearchgate.netgoogle.comsci-hub.se A complete suite of 1D and 2D NMR experiments is often required to fully characterize a complex structure like that of a posaconazole impurity. researchgate.net

One-dimensional NMR experiments provide fundamental information about the chemical environment of specific nuclei. daicelpharmastandards.com

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For complex molecules, the ¹H NMR spectrum can be crowded, but it offers crucial initial clues.

¹³C NMR: Carbon-13 NMR reveals the number of non-equivalent carbons in the molecule. While less sensitive than ¹H NMR, it provides a direct count of carbon atoms. For a posaconazole impurity, the ¹³C NMR spectrum can confirm the carbon backbone and identify any changes compared to the parent drug. google.com

¹⁹F NMR: Since posaconazole contains a difluorophenyl group, ¹⁹F NMR is a highly specific and sensitive technique for probing the environment around the fluorine atoms. acs.org Any modification to this part of the molecule would likely result in a change in the ¹⁹F chemical shifts. rsc.orgnih.gov

A patent for a posaconazole impurity provides ¹H-NMR data, which, although not explicitly for Impurity B, illustrates the type of information obtained: ¹H-NMR (CDCl₃, 400MHz)δ: 8.04 (s, 1H), 7.26 ~ 7.36 (m, 1H), 6.77 ~ 6.86 (m, 2H), 4.92(m, 1H), 4.85(m, 1H), 4.38~ 4.59(m,4H), 2.95(s, 2H). google.com

Table 2: Representative ¹H NMR Data for a Posaconazole-Related Impurity

Chemical Shift (δ) ppm Multiplicity Integration Inferred Proton Environment
8.04 s 1H Aromatic or Triazole Proton
7.26 - 7.36 m 1H Aromatic Proton
6.77 - 6.86 m 2H Aromatic Protons
4.92 m 1H Methine Proton
4.85 m 1H Methine Proton
4.38 - 4.59 m 4H Methylene/Methine Protons
2.95 s 2H Methylene Protons

Two-dimensional (2D) NMR experiments are essential for establishing the complete connectivity and spatial relationships within a molecule, which is particularly crucial for complex structures like posaconazole impurities. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. It helps to map out the spin systems within the molecule. github.io

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning carbon signals based on their attached, and more easily assigned, protons. github.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is key for connecting the individual spin systems identified by COSY and for identifying quaternary carbons (carbons with no attached protons). github.io

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the stereochemistry and conformation of the molecule. arizona.edu

For a novel impurity of posaconazole, a full suite of 2D NMR experiments including ¹H-¹H COSY, ¹³C-¹H HSQC, and ¹³C-¹H HMBC was used to confirm its structure. google.com By systematically analyzing the correlations in these spectra, researchers can piece together the molecular puzzle, assigning every proton and carbon and confirming the covalent framework of Posaconazole Impurity B. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the initial identification of functional groups within an impurity, providing crucial pieces of the structural puzzle.

While specific experimental spectra for this compound are not extensively published, its known structure allows for the prediction of key spectroscopic features. The parent molecule, Posaconazole, typically shows a maximum UV absorbance (λmax) at approximately 260-265 nm, attributed to its aromatic and heterocyclic ring systems. researchgate.netrjptonline.org this compound, retaining these chromophores, is expected to exhibit a similar λmax. In practice, a detection wavelength of 260 nm is often used in HPLC methods for related impurities. ajptonline.com

IR spectroscopy provides more detailed information on specific bonds. Based on the structure of this compound, which features formamide (B127407) groups in place of the piperazine ring's ethylene (B1197577) bridge, its IR spectrum would be expected to show characteristic absorption bands. These would include C=O stretching vibrations for the newly formed amide (formyl) groups, typically in the region of 1650-1700 cm⁻¹. Other expected signals would correspond to O-H stretching from the alcohol group, aromatic C=C stretching, C-O ether and alcohol bonds, and C-F bonds from the difluorophenyl ring. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound
Spectroscopic MethodExpected FeatureAssociated Functional Group / Structural Element
UV-Vis Spectroscopyλmax ≈ 260-265 nmAromatic rings (phenyl, triazolone) and conjugated systems
Infrared (IR) Spectroscopy~3400 cm⁻¹ (broad)-O-H (Alcohol)
~1680 cm⁻¹ (strong)-C=O (Amide/Formyl)
~1615, 1500 cm⁻¹Aromatic -C=C
~1270 cm⁻¹C-O (Aryl Ether)
~1140 cm⁻¹C-F (Aryl Fluoride)

Chromatographic Separation Techniques Coupled with Spectroscopic Detection for Impurity Isolation and Characterization

The isolation and quantification of this compound rely heavily on high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive characterization. researchgate.netresearchgate.net The development of a stability-indicating HPLC method is crucial to separate the impurity from the active pharmaceutical ingredient (API) and other related substances.

Studies on the forced degradation of Posaconazole have shown that it is particularly susceptible to oxidation, leading to the formation of several degradants, including Impurity B. researchgate.netsci-hub.seresearchgate.net Researchers have developed robust reverse-phase HPLC (RP-HPLC) methods to effectively separate these compounds. These methods typically employ a C18 column and a gradient elution system. The mobile phase often consists of an aqueous component, such as a phosphate (B84403) buffer or dilute formic acid, and an organic modifier like acetonitrile. ajptonline.comijrpr.com The use of a photodiode array (PDA) detector allows for monitoring at multiple wavelengths, with 260 nm being effective for Posaconazole and its chromophoric impurities. ajptonline.comijrpr.com

For unequivocal identification, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This technique provides molecular weight information from the parent ion and structural fragments from MS/MS scans, which is essential for confirming the identity of impurities like the N,N'-diformyl degradant. researchgate.netuni-muenchen.de

Table 2: Typical RP-HPLC Parameters for Posaconazole Impurity Analysis
ParameterTypical ConditionReference
Stationary Phase (Column)Inertsil ODS-3V C18 (150 x 4.6mm, 5µm) or equivalent ajptonline.com
Mobile Phase A0.1% Formic Acid in Water or Phosphate Buffer ijrpr.com
Mobile Phase BAcetonitrile ajptonline.com
Elution ModeGradient ajptonline.com
Flow Rate1.0 mL/min ajptonline.com
Column Temperature25-40 °C ajptonline.comchemrj.org
DetectionUV at 260 nm or Mass Spectrometry (ESI+) ajptonline.comsci-hub.se

Application of Computational Chemistry and Molecular Modeling in Structural Elucidation

Computational chemistry has become an indispensable tool in modern pharmaceutical analysis, offering deep insights that complement experimental data. It is particularly valuable for confirming structures and understanding reaction mechanisms that are difficult to probe experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict the electronic structure of molecules. For complex molecules like this compound, DFT can be used to calculate and predict spectroscopic data, such as IR and NMR spectra. researchgate.net By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. This predicted spectrum can then be compared with the experimental spectrum to confirm the proposed structure. Similarly, theoretical UV-Vis spectra can be predicted by calculating the electronic transition energies. researchgate.netresearchgate.net

Studies on Posaconazole analogues have demonstrated that DFT calculations, using functionals like B3LYP, can accurately predict experimental spectra and provide a reliable description of the molecule's properties. researchgate.netresearchgate.net Furthermore, DFT is used to perform conformational analysis, identifying the most stable three-dimensional arrangement of the atoms. This is critical as the molecular conformation can influence both its spectroscopic properties and its biological activity.

Understanding how an impurity is formed is key to controlling its presence in the final drug product. Degradation studies have established that this compound is an oxidative degradant. researchgate.netresearchgate.net The proposed mechanism involves the oxidative cleavage of the piperazine ring within the Posaconazole molecule, followed by the formation of two formamide groups. researchgate.net This process highlights the piperazine moiety as a reactive site susceptible to oxidation. capes.gov.brresearchgate.net

Computational modeling can be used to predict such reactive sites before they are identified experimentally. By calculating molecular properties like the highest occupied molecular orbital (HOMO) and electrostatic potential, researchers can identify regions of a molecule that are electron-rich and therefore more susceptible to electrophilic attack or oxidation. researchgate.netsci-hub.se For Posaconazole, such calculations would likely highlight the nitrogen atoms of the piperazine ring as primary sites for oxidation, consistent with the observed formation of Impurity B and other related N-oxide degradants. researchgate.netresearchgate.net This predictive capability allows for a proactive approach in drug development, guiding process optimization to minimize the formation of potential impurities.

Development and Validation of Advanced Analytical Methodologies for Posaconazole Impurity B Quantification and Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones for the analysis of Posaconazole (B62084) and its related substances, including Impurity B. daicelpharmastandards.comdaicelpharmastandards.com These techniques offer the necessary resolution and sensitivity to separate complex mixtures of structurally similar compounds. UHPLC, utilizing sub-2 µm particle columns, provides significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity, which is particularly beneficial for detecting trace-level impurities. scirp.org

Stationary Phase Selection and Column Chemistry for Optimal Separation

The selection of an appropriate stationary phase is critical for achieving the desired separation between Posaconazole and its impurities. For reversed-phase chromatography, which is the predominant mode used, octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) bonded silica (B1680970) gels are the most common choices.

C18 Columns: These are widely employed due to their strong hydrophobic retention, which is suitable for the analysis of Posaconazole and its related compounds. scirp.orgajptonline.com Specific examples used in published methods include Inertsil ODS-3V, Zorbax SB C18, and Symmetry C18 columns. ajptonline.comchemrj.orgimpactfactor.org For UHPLC applications, columns with advanced particle technology, such as the Acquity BEH shield C18, are utilized to improve peak shape and resolution, especially for polar analytes. scirp.org

C8 Columns: These columns offer slightly less hydrophobicity than C18 phases, which can be advantageous in optimizing selectivity and reducing run times. Shim-pack C8 columns have been successfully used in methods for analyzing Posaconazole. nih.govacs.org

The selection between C18 and C8, along with the specific brand and particle technology (e.g., end-capping, shielding), is a key parameter optimized during method development to resolve Impurity B from the main API peak and other related substances.

Table 1: Stationary Phases Used in Posaconazole Impurity Analysis
Column TypeBrand/Model ExampleDimensions (L x ID, Particle Size)Chromatography ModeReference
C18Inertsil ODS-3V150 x 4.6mm, 5µmRP-HPLC ajptonline.com
C18Zorbax SB C18250 x 4.6mm, 5µmRP-HPLC chemrj.org
Shielded C18Waters Acquity BEH shield C18100 x 2.1mm, 1.7µmRP-UHPLC scirp.org
C8Shim-pack C8250 x 4.6mm, 5µmRP-HPLC nih.govunesp.br
C18YMC-Triart C18Not SpecifiedLC-MS/MS tandfonline.com

Mobile Phase Optimization and Gradient Elution Strategies

Mobile phase composition is tailored to achieve optimal separation. It typically consists of an aqueous component, often a pH-adjusted buffer, and an organic modifier.

Organic Solvents: Acetonitrile is frequently chosen over methanol (B129727) as it provides better solubility for Posaconazole and can lead to more efficient separations. impactfactor.org

Aqueous Phase: To ensure good peak shape and consistent retention times, the aqueous phase is often acidified. Buffers such as phosphate (B84403) buffer at pH 3.5 or dilute acids like 0.1% orthophosphoric acid or 0.1% formic acid are commonly used. scirp.orgchemrj.orgtandfonline.com The use of a lower pH mobile phase is generally found to be suitable for achieving proper separation and good peak shapes for Posaconazole and its impurities. scirp.org

Gradient Elution is the preferred strategy for impurity profiling as it allows for the effective elution of compounds with a wide range of polarities within a reasonable timeframe. scirp.orgajptonline.com An analysis typically starts with a higher proportion of the aqueous phase to retain and separate more polar impurities, followed by a gradual increase in the organic solvent concentration to elute the main component and less polar impurities like Posaconazole itself.

Table 2: Example Gradient Elution Programs for Posaconazole Impurity Profiling
Time (min)% Mobile Phase B (Acetonitrile)Mobile Phase AReference
0.0155%Buffer and Water ajptonline.com
1570%
2070%
3090%
3590%
3755%
4555%
030%0.1% Orthophosphoric Acid scirp.org
330%
1070%
1570%
1630%
1830%

Detector Selection (UV-Vis, PDA, MS, MS/MS) for Enhanced Sensitivity and Specificity

The choice of detector is dictated by the analytical objective, whether it is routine quantification or trace-level impurity identification.

UV-Vis and Photodiode Array (PDA) Detectors: These are the most common detectors for HPLC analysis of Posaconazole. waters.com Detection is typically performed at the wavelength of maximum absorbance for Posaconazole, which is around 260-262 nm, to ensure high sensitivity for the parent drug and its structurally similar impurities. nih.govnih.gov A PDA detector is particularly advantageous as it acquires the entire UV spectrum for each peak, allowing for peak purity analysis and providing information to help identify co-eluting impurities. ajptonline.comlcms.cz

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): For unparalleled specificity and sensitivity, HPLC systems are coupled with mass spectrometers. daicelpharmastandards.comdaicelpharmastandards.com LC-MS/MS is the gold standard for identifying and quantifying trace-level impurities, especially potential genotoxic impurities (PGIs), which must be controlled at very low levels (ppm). tandfonline.com The use of Multiple Reaction Monitoring (MRM) in MS/MS provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, virtually eliminating matrix interference and confirming the identity of the impurity. tandfonline.com This is crucial for the definitive identification and quantification of Posaconazole Impurity B.

Chiral Separation Techniques for Enantiomeric Purity Assessment (if applicable to Impurity B)

Posaconazole is a complex molecule with four chiral centers, resulting in the possibility of 16 stereoisomers. researchgate.netnih.gov The specific chemical name for this compound indicates a defined stereochemistry, meaning it is a single diastereomer. clearsynth.com However, controlling the stereochemical purity of the final drug is a critical regulatory requirement.

Analytical methods developed for the chiral separation of Posaconazole's stereoisomers are directly relevant to assessing the stereochemical purity of any of its impurities, including Impurity B.

Technique: Chiral HPLC is the method of choice. cnr.it

Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs) have demonstrated excellent recognition capabilities for separating Posaconazole stereoisomers. cnr.it Columns such as Chiralpak IB, IC, and IF3 are frequently used. researchgate.netnih.gove-journals.in

Mobile Phase: Normal-phase chromatography is often employed, using solvent mixtures such as isopropyl alcohol, dichloromethane (B109758), and an amine modifier like diethyl amine. e-journals.in

Advanced Methods: To resolve the highly complex mixture of potential stereoisomers, advanced techniques like multiple heart-cutting chiral-chiral two-dimensional liquid chromatography (2D-LC) have been developed. researchgate.netnih.gov This approach uses two different chiral columns in sequence to achieve separations not possible in a single dimension.

Gas Chromatography (GC) Method Development for Volatile Impurity Analysis (if applicable)

Headspace GC and Pyrolysis GC Applications for Related Substances

While not applicable to this compound, Headspace GC (HS-GC) is a critical technique for controlling other potential impurities in the drug substance.

Headspace GC: This is the standard method for the analysis of residual volatile organic solvents that may be present from the manufacturing process. scielo.brsigmaaldrich.com Regulatory guidelines, such as those from the ICH, mandate strict limits on residual solvents, and HS-GC provides the necessary sensitivity and selectivity for this purpose. ijpsjournal.com It is also used to detect and quantify small, volatile, and potentially genotoxic impurities, such as alkyl halides, which may be present in the Posaconazole API. mdpi.commdpi.com

Pyrolysis GC: This technique involves thermally decomposing a non-volatile sample to produce smaller, volatile fragments that can be analyzed by GC. It is a specialized technique used for polymer characterization and is not relevant for the quantitative analysis of specific, non-volatile impurities like this compound in pharmaceuticals.

GC-MS/MS for Trace Level Quantification

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) stands as a powerful technique for the quantification of trace-level impurities, including this compound, particularly for volatile or semi-volatile compounds that may arise from synthesis or degradation pathways. While less common than LC-based methods for large molecules like posaconazole and its direct impurities, GC-MS/MS is invaluable for identifying and quantifying smaller, more volatile organic impurities that might be present in raw materials or arise from specific degradation processes.

The methodology involves the vaporization of the sample, separation of its components in a gaseous state through a capillary column, followed by ionization and detection by a tandem mass spectrometer. The specificity of MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, allows for the highly selective detection of target analytes like Impurity B, even in the presence of a complex matrix from the drug substance or formulation excipients. This is achieved by monitoring a specific precursor-to-product ion transition, which acts as a unique mass fingerprint for the impurity, thereby minimizing matrix interference and enhancing sensitivity. For effective analysis, derivatization may sometimes be required to increase the volatility and thermal stability of the impurity.

Capillary Electrophoresis (CE) as an Alternative Separation Technique for Impurity Profiling

Capillary Electrophoresis (CE) presents a high-efficiency alternative separation technique for profiling impurities such as this compound. CE separates molecules based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high voltage field. This technique offers distinct advantages, including high separation efficiency, short analysis times, and minimal consumption of samples and reagents.

For the analysis of posaconazole and its impurities, methods like Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC) can be employed. MEKC, in particular, is useful for separating neutral molecules alongside charged species by incorporating surfactants into the buffer to form micelles, which act as a pseudo-stationary phase. The separation mechanism in CE is fundamentally different from chromatography, providing an orthogonal perspective on impurity profiles. This can be crucial for resolving impurities that co-elute in HPLC or UPLC, thus offering a more comprehensive picture of the sample's purity.

Comprehensive Method Validation According to International Conference on Harmonisation (ICH) Guidelines

The validation of analytical methods used for quantifying this compound is a critical requirement to ensure the reliability and accuracy of the results. This process is rigorously governed by the International Conference on Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.

Specificity and Selectivity Studies in Complex Matrices

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. For this compound, this involves demonstrating that the analytical signal is solely attributable to this specific impurity and not influenced by posaconazole itself or other related substances.

This is typically achieved by analyzing a placebo (matrix without the analyte), a sample spiked with Impurity B, and samples containing potential interfering compounds. In chromatographic methods, specificity is demonstrated by the resolution between the peak for Impurity B and other components. Peak purity analysis using a photodiode array (PDA) detector is a common approach to confirm that the chromatographic peak is spectrally homogeneous.

Linearity, Range, and Calibration Curve Establishment

Linearity demonstrates the direct proportionality between the concentration of this compound and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

A calibration curve is established by plotting the response against the concentration of Impurity B using a series of standards of known concentrations. The relationship is typically evaluated using linear regression analysis, and the correlation coefficient (r) or coefficient of determination (r²) is expected to be close to 1, indicating a strong linear relationship.

Table 1: Example Linearity Data for this compound

Concentration (µg/mL)Instrument Response (Area Units)
0.054,510
0.109,050
0.2522,600
0.5045,250
1.0090,300
1.50135,500

Note: Data is illustrative and based on typical analytical performance.

Accuracy and Precision Assessment (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of Impurity B spiked into a sample matrix at different concentration levels.

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Table 2: Example Accuracy and Precision Validation Summary

ParameterConcentration LevelAcceptance CriteriaResult
Accuracy50%, 100%, 150% of target90.0 - 110.0% Recovery98.5%, 101.2%, 100.5%
Repeatability100% of targetRSD ≤ 2.0%0.8%
Intermediate Precision100% of targetRSD ≤ 3.0%1.5%

Note: Data is illustrative and based on typical analytical performance.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for controlling impurities, as they define the sensitivity of the method. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Table 3: Example LOD and LOQ Values

ParameterMethodValue (µg/mL)
LODSignal-to-Noise (3:1)0.015
LOQSignal-to-Noise (10:1)0.05

Note: Data is illustrative and based on typical analytical performance.

Robustness and System Suitability Testing

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For the analysis of Posaconazole and its related substances, including Impurity B, robustness is a critical validation parameter evaluated according to International Council for Harmonisation (ICH) guidelines. mdpi.comresearchgate.netnih.govmdpi.com System suitability testing is an integral part of the analytical procedure, ensuring that the chromatographic system is adequate for the intended analysis. nih.govajptonline.com

Robustness is typically evaluated by intentionally altering chromatographic conditions and observing the impact on analytical results. ajptonline.com Common variations include the flow rate of the mobile phase, the column oven temperature, the pH of the buffer in the mobile phase, and the composition of the mobile phase. nih.govchemrj.org For instance, in one high-performance liquid chromatography (HPLC) method, the flow rate was varied by ±0.1 mL/min from the nominal 1.0 mL/min, and the column temperature was adjusted by ±2°C from 25°C. ajptonline.comajptonline.com In another study using ultra-performance liquid chromatography (UPLC), the flow rate was varied by ±0.05 mL/min and the temperature by ±5°C. scirp.org The results from these varied conditions are then compared against the analysis performed under the original, established conditions. The method is considered robust if the system suitability parameters remain within the acceptance criteria and there are no significant changes in the results. chemrj.orgscirp.org For example, a relative standard deviation (%RSD) of less than 2% for peak area and retention time under varied conditions is a common acceptance criterion. nih.gov

System suitability is confirmed by injecting a standard solution multiple times and evaluating parameters such as retention time (RT), resolution (Rs) between adjacent peaks, theoretical plates (N), and tailing factor (T). nih.govajptonline.com For methods analyzing Posaconazole and its impurities, the resolution between Posaconazole and any impurity peak should be greater than 2.0. ajptonline.comi-scholar.in The %RSD for replicate injections of the standard solution should also be within specified limits, typically less than 2.0%, to ensure the precision of the system. nih.gov These tests confirm that the analytical system is performing consistently and can generate reliable and reproducible data for the quantification of Impurity B. nih.govajptonline.com

Table 1: Example of Robustness Testing Parameters for this compound Analysis by HPLC
ParameterOriginal ConditionVariationAcceptance Criteria
Flow Rate1.0 mL/min± 0.1 mL/minSystem suitability parameters met; Resolution > 2.0
Column Temperature25°C± 2°CSystem suitability parameters met; %RSD < 2.0%
Mobile Phase pH2.1± 0.2 unitsRetention time and peak area %RSD < 2.0%
Wavelength260 nm± 5 nmNo significant change in analyte response

Impurity Profiling and Quantitative Analysis in Posaconazole Drug Substance and Drug Product

Impurity profiling is the identification and quantification of impurities present in a drug substance and drug product. longdom.org For Posaconazole, this involves monitoring process-related impurities, which may arise during synthesis, and degradation products that can form during storage or upon exposure to stress conditions. ajptonline.comamericanpharmaceuticalreview.com this compound has been identified as both a process-related impurity and a degradation product in various studies. ajptonline.comi-scholar.inamericanpharmaceuticalreview.com

Analytical methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) are developed and validated to separate and quantify Impurity B from Posaconazole and other related substances. ajptonline.comi-scholar.in In one such method, a gradient elution was employed with detection at 260 nm, which was found suitable for detecting Impurity B, a diastereomer, and other impurities. ajptonline.comi-scholar.in The specificity of these methods is crucial and is demonstrated by the ability to resolve all known impurities from the main drug peak, with a resolution factor (Rs) typically greater than 2.0. ajptonline.comi-scholar.in

Forced degradation studies are essential to establish the stability-indicating power of the analytical method and to understand the degradation pathways of the drug. americanpharmaceuticalreview.com Posaconazole is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. ajptonline.comi-scholar.inamericanpharmaceuticalreview.com Significant degradation of Posaconazole has been observed under acid, oxidative, and thermal stress, leading to the formation of various impurities. ajptonline.comajptonline.com In one study, a degradation product termed "degradant B" was identified after subjecting the drug substance to heat stress (150°C for 12 days). americanpharmaceuticalreview.com Structural elucidation using high-resolution tandem mass spectrometry (HR/MS/MS) suggested that this impurity is formed through oxidation, leading to a diformyl structure at the piperazine (B1678402) ring of the Posaconazole molecule. americanpharmaceuticalreview.com Another study identified two primary oxidative degradation impurities after exposing Posaconazole to meta-Chloroperoxybenzoic acid (mCPBA). researchgate.net

Quantitative analysis of Impurity B is performed using the validated stability-indicating method. The method's accuracy is often confirmed through recovery studies, where a known amount of the impurity is spiked into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). chemrj.org The recovery should typically be within 80-120%. mdpi.com The limit of detection (LOD) and limit of quantification (LOQ) for Impurity B are also established to ensure the method is sensitive enough to detect and quantify the impurity at very low levels, often in the parts per million (ppm) range. mdpi.comresearchgate.netscirp.org

Table 2: Summary of Forced Degradation Studies of Posaconazole and Formation of Impurities
Stress ConditionObservationMajor Impurities Formed
Acid Hydrolysis (e.g., 5M HCl, 85°C)Significant degradation observed. ajptonline.comchemrj.orgDegradation products formed. chemrj.org
Base Hydrolysis (e.g., 5M NaOH, 85°C)Some degradation observed. chemrj.orgimpactfactor.orgDegradation products formed. chemrj.org
Oxidative Degradation (e.g., 30% H₂O₂, 85°C)Significant degradation observed. ajptonline.comchemrj.orgOxidative impurities, including N-oxides. chemrj.orgresearchgate.net
Thermal Degradation (e.g., 150°C)Significant degradation observed. ajptonline.comamericanpharmaceuticalreview.comDegradant B (N,N'-diformyl structure). americanpharmaceuticalreview.com
Photolytic Degradation (e.g., UV/Fluorescent light)Minor degradation observed. ajptonline.comchemrj.orgPhoto-degradation products. chemrj.org

Strategies for Impurity Control, Mitigation, and Process Optimization in Posaconazole Manufacturing

Process Chemistry Optimization for Minimizing Posaconazole (B62084) Impurity B Formation

The formation of Posaconazole Impurity B is intrinsically linked to the synthetic process of Posaconazole. longdom.orgresearchgate.net Therefore, optimizing the process chemistry is a fundamental strategy to minimize its generation. This involves a multi-faceted approach, encompassing the careful selection of raw materials, precise control of reaction parameters, and judicious choice of solvents.

Selection and Purity Assessment of Raw Materials and Reagents

The quality of starting materials and reagents is a cornerstone of impurity control in pharmaceutical manufacturing. pharmaexcipients.com For the synthesis of Posaconazole, ensuring the high purity of all raw materials is the first line of defense against the formation of Impurity B and other related substances.

Key Considerations for Raw Material and Reagent Purity:

Parameter Importance and Impact on Impurity B Formation
Purity of Key Intermediates The presence of impurities in key starting materials can lead to the formation of undesired side products, including Impurity B, through competing reactions.
Reagent Grade The use of high-purity reagents minimizes the introduction of extraneous substances that could catalyze side reactions or be incorporated into the final product as impurities.
Water Content The presence of excess water can influence reaction kinetics and equilibria, potentially favoring pathways that lead to the formation of Impurity B.
Metal Contamination Trace metal impurities can act as unintended catalysts, promoting degradation or side reactions that contribute to the impurity profile. crimsonpublishers.com

A thorough purity assessment of all incoming materials using validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is essential. ajptonline.commdpi.com

Optimization of Reaction Parameters (Temperature, Pressure, pH, Reaction Time, Catalyst Loading)

The conditions under which the chemical reactions are performed play a critical role in directing the reaction toward the desired product and away from impurity-forming pathways. sci-hub.se Precise control over parameters such as temperature, pressure, pH, reaction time, and catalyst loading is crucial for minimizing the formation of this compound. researchgate.net

Impact of Reaction Parameters on Impurity B Formation:

Parameter Effect on Reaction and Impurity Formation Optimization Strategy
Temperature Elevated temperatures can increase reaction rates but may also accelerate the formation of degradation products and side-reaction impurities. sci-hub.se Conversely, temperatures that are too low can lead to incomplete reactions and the carry-over of unreacted intermediates.A Design of Experiments (DoE) approach can be used to identify the optimal temperature range that maximizes the yield of Posaconazole while minimizing the formation of Impurity B. mums.ac.ir
Pressure For reactions conducted under pressure, such as hydrogenation steps, precise control is necessary to ensure the desired transformation occurs efficiently without promoting side reactions.The pressure should be carefully monitored and controlled within a validated range.
pH The pH of the reaction medium can significantly influence the reactivity of functional groups and the stability of intermediates. sci-hub.se Non-optimal pH can lead to the formation of pH-dependent impurities.Maintaining the pH within a narrow, optimized range throughout the reaction is critical. This can be achieved through the use of appropriate buffer systems.
Reaction Time Insufficient reaction time can result in a higher level of unreacted starting materials and intermediates, while excessively long reaction times can lead to the formation of degradation products.The reaction progress should be monitored using in-process controls (IPCs) to determine the optimal reaction endpoint.
Catalyst Loading In catalytic reactions, the amount of catalyst used can affect both the reaction rate and the selectivity. Improper catalyst loading can lead to the formation of byproducts.The catalyst loading should be optimized to achieve the desired conversion and selectivity while minimizing catalyst-related impurities.

Solvent Selection and Purification Methodologies

The choice of solvent is a critical factor that can influence reaction outcomes and impurity profiles. tandfonline.com Solvents can affect the solubility of reactants and products, reaction kinetics, and the stability of intermediates.

Influence of Solvents on Posaconazole Synthesis:

Solubility: The solvent system should be chosen to ensure that all reactants are sufficiently soluble to participate in the reaction, while also allowing for the selective precipitation of the desired product to facilitate purification.

Reaction Rate and Selectivity: Different solvents can have varying effects on the transition states of reactions, thereby influencing the reaction rate and selectivity. For instance, polar aprotic solvents like dimethylformamide (DMF) have been found to be suitable for certain steps in Posaconazole synthesis. tandfonline.com

Impurity Profile: The choice of solvent can directly impact the formation of certain impurities. For example, the use of alcoholic solvents at certain stages could potentially lead to the formation of related ether impurities.

Solvent purification methodologies are also important to ensure that residual solvents in the final API are below the limits specified by regulatory guidelines. Techniques such as distillation and recrystallization are commonly employed for this purpose. silicycle.com

Impurity Scavenging and Removal from Reaction Mixtures

In cases where the formation of Impurity B cannot be completely avoided through process optimization, impurity scavenging techniques can be employed to remove it from the reaction mixture before downstream processing. crimsonpublishers.comacs.org Scavengers are reagents or materials that selectively react with and bind to specific impurities, allowing for their removal by filtration or other separation methods. chemie-brunschwig.ch

Types of Scavengers for Impurity Removal:

Scavenger Type Mechanism of Action Application
Chemical Scavengers These are reagents that react chemically with the impurity to form a new compound that is more easily separated.Can be used to target specific functional groups present in the impurity.
Resin-Based Scavengers These are solid-supported reagents with functional groups that can bind to impurities. The resin can then be filtered off. crimsonpublishers.comEffective for removing a wide range of impurities, including those with acidic, basic, or metal-chelating properties. acs.org
Silica-Based Scavengers Functionalized silica (B1680970) gels can be designed to selectively adsorb specific impurities. silicycle.comOffers advantages such as high surface area and good mechanical stability. chemie-brunschwig.ch

The selection of an appropriate scavenger depends on the chemical nature of Impurity B and its reactivity relative to Posaconazole.

Downstream Processing and Purification Techniques for Impurity B Removal

Following the chemical synthesis, downstream processing plays a crucial role in removing any remaining Impurity B and other process-related impurities to achieve the required purity for the final API. syrris.com

Advanced Crystallization and Recrystallization Strategies

Crystallization is a powerful and widely used technique for the purification of active pharmaceutical ingredients. syrris.com It relies on the differences in solubility between the desired compound and its impurities in a given solvent system.

Advanced crystallization strategies can be employed to enhance the removal of Impurity B from Posaconazole. These may include:

Anti-Solvent Crystallization: This involves the addition of a solvent in which the desired compound is poorly soluble (the anti-solvent) to a solution of the compound in a good solvent. This induces precipitation of the product, often with high purity.

Cooling Crystallization: This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then gradually cooling the solution to induce crystallization. The solubility of Impurity B may differ significantly from that of Posaconazole at lower temperatures, allowing for its selective removal.

Seeded Crystallization: The introduction of pure Posaconazole seed crystals can promote the crystallization of the desired polymorphic form and can lead to a more controlled crystallization process, potentially excluding impurities more effectively. acs.org

Slurry Crystallization: Involves suspending the crude product in a solvent in which it has limited solubility. Over time, the less stable or more soluble impurities will dissolve, while the purer, more stable product remains in the solid phase.

The choice of solvent system is critical for the success of any crystallization process. google.com A systematic screening of different solvents and solvent mixtures is often necessary to identify the optimal conditions for Impurity B removal. For instance, a patent application mentions the crystallization of a Posaconazole intermediate from n-heptane. google.com

Preparative Chromatography for Impurity Isolation and Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of individual impurities from a complex mixture, which is essential for their structural characterization and the development of analytical standards. In the context of Posaconazole manufacturing, preparative HPLC has been effectively utilized to isolate process-related and degradation impurities, including oxidative degradation products. researchgate.net

The process typically involves scaling up an analytical HPLC method. A study on Posaconazole's oxidative degradation products employed preparative chromatography to separate these impurities for structural analysis using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.net The selection of the stationary phase, mobile phase composition, and other chromatographic parameters is critical for achieving the desired separation. For instance, a reverse-phase C18 column is often employed for the separation of Posaconazole and its impurities. ajptonline.comresearchgate.net

Table 1: Illustrative Preparative HPLC Parameters for Posaconazole Impurity Isolation

ParameterValue/ConditionRationale
Column Reverse-Phase C18Provides good retention and selectivity for moderately polar compounds like Posaconazole and its impurities.
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradientAllows for the effective elution and separation of compounds with varying polarities. ajptonline.comresearchgate.net
Flow Rate Scaled up from analytical methodIncreased to handle larger sample loads typical of preparative chromatography.
Detection UV at 260 nmPosaconazole and its chromophoric impurities exhibit strong absorbance at this wavelength. ajptonline.com
Sample Load Maximized while maintaining resolutionA key parameter in preparative chromatography to optimize throughput. welch-us.com

This table is for illustrative purposes and specific parameters would need to be optimized for the isolation of Impurity B.

Membrane Separation and Filtration Technologies for Process Stream Purification

Membrane-based separation technologies offer a scalable and energy-efficient alternative to traditional purification methods like distillation and crystallization for purifying pharmaceutical process streams. acs.org These technologies, including nanofiltration and reverse osmosis, can be instrumental in removing impurities from process streams containing Posaconazole.

Organic Solvent Nanofiltration (OSN) is particularly relevant as many pharmaceutical syntheses are conducted in organic solvents. nih.govntnu.no OSN can be used to separate small molecule impurities from larger Active Pharmaceutical Ingredient (API) molecules. core.ac.uk This is achieved by using membranes with specific molecular weight cut-offs (MWCO) that allow the solvent and smaller impurities to pass through while retaining the larger API molecules. nih.gov This technique can be applied for impurity removal, solvent exchange, and concentration of the API. nih.govnih.gov

Table 2: Comparison of Relevant Membrane Filtration Technologies

TechnologyPrinciplePore Size/MWCOApplication in Posaconazole Manufacturing
Microfiltration Size-based separation0.1 - 10 µmRemoval of particulate matter and bacteria from process streams.
Ultrafiltration Size-based separation0.01 - 0.1 µmConcentration of the API and removal of larger impurities like endotoxins.
Nanofiltration Size-based separation1 - 10 nmRemoval of small organic impurities like Impurity B from the Posaconazole process stream. numberanalytics.com
Reverse Osmosis Diffusion-based separation< 1 nmSolvent recovery and removal of very small impurities. americanpharmaceuticalreview.com

These technologies can be used individually or in combination to achieve the desired level of purity in the Posaconazole manufacturing process.

Application of Process Analytical Technology (PAT) for In-Process Impurity Monitoring and Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. agcbio.com The implementation of PAT is strongly encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA) to build quality into the product by design (Quality by Design, QbD). agcbio.commdpi.com

Real-Time Monitoring of Impurity B Formation and Concentration

A key aspect of PAT is the use of in-line or on-line analytical tools to monitor critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time. agcbio.com For Posaconazole manufacturing, this would involve monitoring the formation and concentration of Impurity B during the synthesis. Spectroscopic techniques are particularly well-suited for this purpose.

Raman and Near-Infrared (NIR) Spectroscopy: These non-invasive techniques can be used with fiber-optic probes inserted directly into the reaction vessel to provide continuous data on the chemical composition of the reaction mixture. azooptics.com They can be used to identify and quantify Posaconazole, reactants, and Impurity B, allowing for real-time tracking of the reaction progress and impurity formation. azooptics.comhoriba.com

Mass Spectrometry (MS): On-line MS can provide highly selective and sensitive monitoring of the reaction components, including trace-level impurities. americanpharmaceuticalreview.com

Table 3: PAT Tools for Real-Time Monitoring of Impurity B

PAT ToolMethod of AnalysisAdvantages for Impurity B Monitoring
Raman Spectroscopy Inelastic light scattering provides a molecular fingerprint. azooptics.comHigh chemical specificity, suitable for in-line monitoring in aqueous and organic media. horiba.com
Near-Infrared (NIR) Spectroscopy Measures overtones and combination bands of molecular vibrations. azooptics.comFast, non-invasive, and can penetrate deeply into samples.
Mid-Infrared (MIR) Spectroscopy Measures fundamental molecular vibrations.Provides distinct spectral "fingerprints" for different molecules, enabling identification and quantification. agcbio.com
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and selectivity for identifying and quantifying specific impurities. americanpharmaceuticalreview.com

Feedback Control Systems for Automated Process Adjustment

The real-time data generated by PAT tools can be integrated into automated feedback control systems. registech.com These systems can automatically adjust process parameters to maintain the concentration of Impurity B within a predefined acceptable range.

For example, if in-line Raman spectroscopy detects an increase in the rate of Impurity B formation, the feedback control system could automatically:

Decrease the reaction temperature.

Adjust the rate of addition of a reactant.

Modify the stirring speed.

This proactive control strategy helps to minimize the formation of impurities, leading to a more consistent and robust manufacturing process, reducing the need for extensive downstream purification and minimizing batch-to-batch variability. researchgate.netmdpi.com

Stability Study Design and Mitigation of Impurity B During Storage

Stability studies are crucial to determine the shelf-life of a drug substance and to identify how its quality varies under the influence of environmental factors such as temperature, humidity, and light. geneesmiddeleninformatiebank.nl For Posaconazole, these studies are designed according to the International Council for Harmonisation (ICH) guidelines, which specify the conditions for long-term, intermediate, and accelerated stability testing. geneesmiddeleninformatiebank.nlgoogle.com

Forced degradation studies are also performed to understand the degradation pathways of the drug substance and to develop stability-indicating analytical methods. ajptonline.comimpactfactor.org Studies have shown that Posaconazole is particularly susceptible to oxidative and thermal degradation. researchgate.netnih.gov Oxidative stress can lead to the formation of N-oxide degradation products. researchgate.netresearchgate.net

Table 4: Typical Conditions for Posaconazole Stability Studies (as per ICH Q1A)

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

During these studies, the levels of impurities, including Impurity B, are closely monitored. An increase in total impurities has been observed under long-term, intermediate, and accelerated conditions, although they may remain within the acceptable shelf-life limits. geneesmiddeleninformatiebank.nl

Optimization of Packaging Materials and Storage Conditions

The choice of packaging is critical for maintaining the stability of Posaconazole and minimizing the formation of Impurity B during storage. gmp-compliance.org Stability studies are conducted on the drug product stored in its proposed commercial packaging to ensure the packaging provides adequate protection against environmental factors. geneesmiddeleninformatiebank.nl

For solid dosage forms, high-density polyethylene (B3416737) (HDPE) bottles and blisters made of materials with high moisture barrier properties, such as polyvinyl chloride (PVC) combined with Aclar® or polyvinylidene chloride (PVdC), are often used. gmp-compliance.org Studies have shown that products in high-barrier blisters remain more stable, especially under high humidity conditions, compared to those in HDPE bottles. gmp-compliance.org

For liquid formulations of Posaconazole, storage at refrigerated conditions (2-8°C) is often recommended to reduce chemical degradation and the development of coloration. google.com The stability of solutions can also be affected by exposure to light, so protection from light may also be necessary. mdpi.com

Table 5: Impact of Packaging and Storage on Posaconazole Stability

PackagingStorage ConditionPotential Impact on Impurity B
HDPE Bottles Room Temperature with frequent openingIncreased exposure to moisture and air, potentially accelerating degradation. gmp-compliance.org
High-Barrier Blisters (e.g., PVC/Aclar®) Room TemperatureProvides excellent protection from moisture, minimizing degradation. gmp-compliance.org
Glass Vials (for liquid formulations) Refrigerated (2-8°C), Protected from LightMinimizes thermal and photo-degradation, controlling impurity formation. google.commdpi.com

Use of Stabilizers or Antioxidants to Prevent Degradation

The chemical stability of an active pharmaceutical ingredient (API) like Posaconazole is critical for ensuring the safety and efficacy of the final drug product. Degradation of the API can lead to loss of potency and the formation of potentially harmful impurities. Studies have shown that Posaconazole is particularly susceptible to oxidative degradation. sci-hub.senih.govresearchgate.net Therefore, incorporating stabilizers or antioxidants into the formulation is a key strategy to mitigate the formation of degradation products, including potential precursors to this compound.

Antioxidants are chemical compounds that inhibit or delay the oxidation process by acting as free radical scavengers or initiation inhibitors. nih.govmoravek.com In the context of pharmaceutical manufacturing, common antioxidants are employed to protect sensitive APIs from degradation throughout the product's shelf life. alphachem.bizscielo.br For drugs susceptible to oxidation, the addition of antioxidants is a standard part of developing a stable formulation. nih.gov

Several types of antioxidants are commonly used in pharmaceutical formulations, including:

Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA) : These are phenolic compounds that act as free radical scavengers, terminating chain reactions involved in oxidation. nih.gov BHT is widely used to protect sensitive ingredients from oxidation and maintain their potency and stability. alphachem.bizconsensus.appelchemy.com

Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) : These also function as stabilizers by protecting the API from degradation. manufacturingchemist.com

Chelating agents like ethylenediaminetetraacetic acid (EDTA) : These compounds work by sequestering heavy metal ions that can catalyze oxidation reactions. nih.gov A patent for an intravenous Posaconazole formulation describes the use of EDTA to minimize color changes, an indicator of degradation, during stability testing. google.com

Forced degradation studies on Posaconazole have confirmed its susceptibility to oxidative stress, while showing it to be relatively stable against hydrolysis and thermolysis. sci-hub.seresearchgate.net One study identified two primary oxidative degradation products when Posaconazole was exposed to hydrogen peroxide. sci-hub.se While the specific pathway to this compound is not detailed in these studies, the general susceptibility of the Posaconazole molecule, particularly the piperazine (B1678402) moiety, to oxidation suggests that oxidative stress is a likely contributor to its formation. researchgate.netresearchgate.net

The effectiveness of an antioxidant can depend on various factors, including its chemical properties and the nature of the formulation. For instance, a study on an unrelated drug found that BHT was most effective when placed in the tablet coating, closer to the source of oxidizing species. nih.gov Another study on Posaconazole injection formulations explored the use of sodium ascorbate (B8700270) and sodium metabisulfite (B1197395) to achieve stability at room temperature. jddtonline.info

A patent for an intravenous solution of Posaconazole highlights the use of both a chelating agent (EDTA) and an inert atmosphere (nitrogen overlay) to improve stability and prevent the formation of color, which indicates degradation. The data from this patent demonstrates the effectiveness of these stabilization strategies. google.com

Table 1: Effect of Stabilizers on Posaconazole Solution Color Formation at 40°C

Formulation ConditionColorimeter Value (b*) after 20 daysAppearance
Control (No Stabilizers)10.2Yellow
With Nitrogen Overlay4.9Slightly Yellow
With 1 mg/mL EDTA3.7Slightly Yellow
With Nitrogen Overlay and 1 mg/mL EDTA2.6Almost Colorless

Data sourced from patent US9358297B2. google.com The "b" value is a measure of color on the yellow-blue axis; higher values indicate more yellow color.

Compound Names

Regulatory Perspectives and Quality Assurance Frameworks for Posaconazole Impurity B Management

Pharmacopeial Standards and Monograph Requirements for Posaconazole (B62084) Impurities

Pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), establish official standards for medicines. labmix24.com These standards include monographs for specific drug substances and products, which detail the tests, procedures, and acceptance criteria required to ensure their quality. semanticscholar.org

While a specific monograph for "Posaconazole Impurity B" may not exist, the monograph for Posaconazole drug substance and its dosage forms will include tests for related substances or impurities. usp.org These tests are designed to detect and control known and unknown impurities, including Impurity B. The monograph will specify the analytical procedure to be used (e.g., High-Performance Liquid Chromatography - HPLC) and the acceptance criteria for individual and total impurities. asianpubs.org Reference standards for Posaconazole and its specified impurities are often provided by the pharmacopeias to ensure the accuracy of the analytical measurements. chemwhat.comaxios-research.comsynzeal.com

Implementation of Quality by Design (QbD) Principles for Impurity Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. researchgate.netnih.goviajps.com Implementing QbD principles is crucial for proactively controlling impurities like this compound. freyrsolutions.com

The QbD approach to impurity control involves:

Identifying Critical Quality Attributes (CQAs): Impurity levels are considered a CQA of the drug substance and product as they can impact safety and efficacy. iajps.comresearchgate.net

Risk Assessment: A systematic risk assessment is conducted to identify and understand the sources of variability that can affect impurity formation. freyrsolutions.com This includes evaluating raw materials, manufacturing process parameters, and storage conditions. grace.com

Developing a Control Strategy: Based on the understanding gained, a robust control strategy is designed and implemented to ensure that impurities are consistently maintained at or below their acceptable limits. nih.govgrace.com This may involve optimizing process parameters to minimize impurity formation, implementing in-process controls, and defining appropriate specifications for raw materials and the final product. iajps.com

By applying QbD, manufacturers can develop a deep understanding of how process parameters affect the formation of this compound, leading to a more robust and reliable manufacturing process that consistently produces a high-quality product. researchgate.netimpactfactor.org

Risk Assessment and Critical Quality Attributes (CQAs) Related to Impurity B

The foundation of any impurity control strategy is a thorough risk assessment, as outlined in the International Council for Harmonisation (ICH) Q9 guideline on Quality Risk Management. who.int This process involves identifying, analyzing, and evaluating the risks associated with the presence of an impurity. For this compound, the risk assessment would systematically evaluate its potential impact on the quality, safety, and efficacy of the final drug substance.

The primary risk associated with any impurity is its potential toxicity. researchgate.net Impurities are classified based on their toxicological properties, with particular attention paid to those that are potentially genotoxic (PGI). mdpi.com A key step in the risk assessment of Impurity B would be to evaluate its structure for any alerts for genotoxicity using (quantitative) structure-activity relationship [(Q)SAR] methodologies. tandfonline.com Impurities that are mutagenic or potentially carcinogenic require stringent control to very low levels, often in the parts-per-million (ppm) range. mdpi.comtandfonline.com

Beyond direct toxicity, the risk assessment considers the impact of Impurity B on the Critical Quality Attributes (CQAs) of the Posaconazole Active Pharmaceutical Ingredient (API). A CQA is a physical, chemical, biological, or microbiological property that must be within a specific limit or range to ensure the desired product quality. americanpharmaceuticalreview.com The presence of Impurity B could potentially affect several CQAs of Posaconazole.

Interactive Table: Example Risk Assessment for this compound

This table illustrates a simplified Failure Mode and Effects Analysis (FMEA) framework that could be applied to assess the risks associated with Impurity B. The scores are hypothetical and used for illustrative purposes.

Potential Failure ModePotential Effect on CQASeverityProbabilityDetectabilityRisk Priority Number (RPN)Mitigation Strategy
Presence of Impurity B above acceptance criteriaCompromises Purity CQA84264Implement robust process controls and validated analytical methods.
Impurity B is a potential genotoxinImpacts Safety (a key aspect of quality)102240Control at TTC levels; perform (Q)SAR analysis and Ames test if needed.
Impurity B affects API solid stateImpacts Physical Properties CQA (e.g., polymorphism)63472Characterize the solid form of the API; control crystallization process.
Impurity B is a degradation productImpacts Stability CQA75270Conduct forced degradation studies; establish appropriate storage conditions.

The identification and ranking of risks inform the control strategy. CQAs are identified early in development and are progressively refined as more is learned about the product and process. americanpharmaceuticalreview.com

Interactive Table: Potential Critical Quality Attributes (CQAs) for Posaconazole Affected by Impurity B

This table lists key CQAs for the Posaconazole drug substance and describes how the presence of Impurity B could potentially impact them.

Critical Quality Attribute (CQA)Potential Impact of Impurity BRationale for Criticality
Purity/Impurity Profile Direct impact; Impurity B is a component of the overall impurity profile.The presence of impurities can affect the safety and efficacy of the drug. jpionline.org Regulatory guidelines (ICH Q3A/B) set strict thresholds for reporting, identification, and qualification. pmda.go.jpich.org
Assay/Potency May reduce the relative amount of the active substance, affecting its measured strength.Ensures the correct amount of active drug is present.
Identity The presence of a significant, structurally similar impurity could interfere with identification tests.Confirms that the drug substance is the correct chemical entity.
Chirality/Stereoisomeric Purity Posaconazole has multiple chiral centers; Impurity B could be an undesired stereoisomer. researchgate.netDifferent stereoisomers can have different pharmacological and toxicological profiles.
Physical Properties Could influence crystallization, potentially affecting the polymorphic form or particle size of the API.The physical form of the API can impact its solubility, stability, and bioavailability. pmda.go.jp
Stability If Impurity B is a degradation product, its level may increase over time, indicating product instability. pmda.go.jpEnsures the product maintains its quality throughout its shelf life.

Definition of Design Space for Impurity B Control Strategy

A modern approach to pharmaceutical development, as detailed in ICH Q8, is the concept of a "design space". who.int The design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. who.int Working within the approved design space is not considered a change, offering greater manufacturing flexibility. who.int

To establish a design space for the control of this compound, a manufacturer must first identify the Critical Process Parameters (CPPs) that influence its formation and clearance. This is achieved through systematic studies, such as Design of Experiments (DoE), which quantitatively model the relationship between CPPs and the level of Impurity B (a CQA). europa.eunih.gov

The process of defining a design space involves:

Identifying Potential CPPs: A comprehensive list of all process parameters in the synthetic route of Posaconazole that could potentially impact the formation, reaction, or removal of Impurity B is generated. This could include reaction temperatures, pressures, reagent concentrations, solvents, catalysts, and purification parameters. nih.govup.pt

Risk Assessment: These parameters are risk-assessed to prioritize those most likely to have a significant impact.

Experimental Studies (DoE): Structured experiments are conducted to model the effects of the high-risk CPPs on the final level of Impurity B. europa.eu

Defining the Space: Based on the experimental data, a range for each CPP is defined. The combination of these ranges constitutes the design space, within which the level of Impurity B will reliably meet its acceptance criteria.

Interactive Table: Example of Critical Process Parameters (CPPs) for Design Space Definition

This table outlines potential CPPs in the synthesis and purification of Posaconazole that could be investigated to define a design space for controlling Impurity B.

Manufacturing StepPotential Critical Process Parameter (CPP)Potential Impact on Impurity B
Chemical Synthesis Temperature of reactionMay influence reaction kinetics, favoring or inhibiting the formation of Impurity B.
Stoichiometry of reactantsAn excess or deficit of a key reactant could lead to side reactions forming the impurity.
Quality of starting materials/intermediatesImpurities in starting materials could be precursors to or carry over as Impurity B. up.pt
Work-up/Quenching pH of quench solutionCan affect the stability of the desired product and impurities, influencing their final levels.
Quench time and temperatureMay prevent further side reactions or degradation that could form Impurity B.
Crystallization/Purification Solvent/Anti-solvent ratioCritical for selectively crystallizing the pure Posaconazole API, leaving Impurity B in the mother liquor.
Cooling rate/profileAffects crystal growth and purity, influencing the inclusion of impurities in the crystal lattice.
Filtration and washingEfficiency of washing is crucial for removing residual mother liquor containing Impurity B.

Emerging Research Avenues and Future Directions in Posaconazole Impurity B Studies

Development of Novel Analytical Technologies for Ultrasensitive Detection and Characterization

The detection and characterization of impurities at trace levels present a significant analytical challenge. To ensure the quality and safety of posaconazole (B62084), researchers are exploring cutting-edge analytical technologies that offer enhanced sensitivity, selectivity, and structural elucidation capabilities.

Multi-Dimensional Chromatography (e.g., 2D-LC, LCxLC)

Two-dimensional liquid chromatography (2D-LC) is a powerful separation technique that has shown promise for resolving complex mixtures, such as those containing multiple API-related impurities. While specific studies focusing solely on Posaconazole Impurity B using 2D-LC are not extensively documented, the application of this technique to separate the numerous stereoisomers of posaconazole highlights its potential. researchgate.net A multiple heart-cutting chiral-chiral 2D-LC method has been successfully developed to separate twelve related stereoisomers of posaconazole, demonstrating the high resolving power of this approach. researchgate.netnih.gov

This capability is directly transferable to the analysis of process impurities like Impurity B, especially when co-elution with other impurities or the parent API occurs in conventional one-dimensional HPLC methods. chemrj.org The enhanced peak capacity of 2D-LC systems would allow for the isolation of Impurity B from the sample matrix, enabling more accurate quantification and subsequent structural characterization.

Advanced Mass Spectrometry Techniques (e.g., Ion Mobility-Mass Spectrometry, Ambient Ionization MS)

Mass spectrometry (MS) is an indispensable tool for impurity identification. americanpharmaceuticalreview.com Advanced MS techniques are being explored to provide more comprehensive information on impurities like this compound.

High-Resolution Mass Spectrometry (HRMS) , such as Time-of-Flight (TOF) and Orbitrap-based systems, has been instrumental in elucidating the structures of posaconazole degradation products by providing accurate mass measurements, which in turn helps in determining the elemental composition of the impurities. americanpharmaceuticalreview.comresearchgate.net For instance, HRMS/MS experiments on a posaconazole degradant, designated as degradant B, allowed for detailed fragmentation analysis, leading to the identification of its structure. americanpharmaceuticalreview.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an emerging technique that adds another dimension of separation based on the size, shape, and charge of an ion. e-bookshelf.describd.com This can be particularly useful in separating isomeric impurities that are indistinguishable by mass alone. For this compound, IMS-MS could provide an additional layer of confidence in its identification and help to differentiate it from other structurally similar impurities.

TechniqueAdvantage for Impurity B AnalysisRelevant Findings
2D-LC Enhanced separation of complex mixtures, resolving co-eluting peaks. chemrj.orgSuccessful separation of 12 posaconazole stereoisomers. researchgate.netnih.gov
HRMS Provides accurate mass for elemental composition determination and structural elucidation. americanpharmaceuticalreview.comCharacterization of posaconazole degradation products. americanpharmaceuticalreview.comresearchgate.net
IMS-MS Separation of isomeric impurities based on ion mobility. e-bookshelf.dePotential to differentiate Impurity B from other isomers.
AI-MS Rapid screening with minimal sample preparation. scribd.comPotential for at-line or on-line process monitoring.

Computational Modeling for Predictive Impurity Formation and Structural Prediction

Computational modeling is becoming an increasingly valuable tool in pharmaceutical development for predicting and understanding the formation of impurities.

Reaction Pathway Prediction and Mechanistic Simulations of Impurity B Generation

Understanding the formation mechanism of this compound is crucial for its control. Computational tools can be employed to predict potential reaction pathways and simulate the energetics of different formation routes. While specific mechanistic simulations for Impurity B are not widely published, studies on other posaconazole impurities have laid the groundwork. For example, the formation of degradation products under stress conditions has been investigated, and probable mechanisms have been proposed based on the identified structures. americanpharmaceuticalreview.comnih.gov

Computational approaches, such as Density Functional Theory (DFT), can be used to model the reaction intermediates and transition states involved in the synthesis of posaconazole and the subsequent formation of Impurity B. This can help identify the critical process parameters that favor the formation of this impurity, enabling the development of control strategies.

Prediction of Impurity Profile based on Process Parameters

The ultimate goal of computational modeling in this context is to predict the impurity profile of posaconazole based on the manufacturing process parameters. By developing a comprehensive model that links process inputs (e.g., temperature, pH, reactant ratios) to impurity formation, it becomes possible to define a "design space" where the formation of Impurity B and other critical impurities is minimized. acs.org

Studies have shown that stress conditions such as acid, base, oxidation, and heat can lead to the formation of various degradation products of posaconazole. ajptonline.com By systematically studying the impact of these parameters and integrating the data into a predictive model, manufacturers can proactively control the impurity profile of the final API. This aligns with the Quality by Design (QbD) paradigm, which emphasizes a deep understanding of the product and process to ensure quality. acs.org

Green Chemistry Principles in Impurity Mitigation and Sustainable Manufacturing Processes

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. These principles can also be effectively applied to mitigate the formation of impurities like this compound.

The use of catalytic reactions is a cornerstone of green chemistry, as it often leads to higher selectivity and reduced waste compared to stoichiometric reactions. researchgate.net In the context of posaconazole synthesis, optimizing catalytic steps can minimize the formation of by-products, including Impurity B. Furthermore, the development of efficient methods for removing catalyst residues, such as using polychelated resin scavengers, is crucial for ensuring the purity of the final API while adhering to green principles. researchgate.net

The selection of solvents also plays a significant role in the greenness of a manufacturing process. Replacing hazardous solvents with more benign alternatives can reduce the environmental impact and may also influence the impurity profile. The development of analytical methods using greener solvents is also a key area of research. researchgate.netresearchgate.net For instance, assessing the greenness of HPLC methods using software tools can guide the development of more environmentally friendly analytical procedures for monitoring impurities. researchgate.net

Biocatalytic Approaches for Impurity Transformation or Prevention

Biocatalysis, the use of enzymes or whole-cell microorganisms to catalyze chemical reactions, is emerging as a powerful tool in pharmaceutical synthesis and impurity management. acs.org Its high selectivity (chemo-, regio-, and enantioselectivity), operation under mild conditions, and environmentally benign nature make it an attractive alternative to traditional chemical methods, which can sometimes contribute to impurity formation. acs.orgnih.gov In the context of this compound, biocatalytic strategies are being explored for both impurity transformation and, more critically, for prevention.

The primary advantage of biocatalysis in preventing impurity formation lies in its ability to create more efficient and cleaner synthetic pathways. nih.gov For a complex molecule like posaconazole, which has four chiral centers and numerous synthesis steps, the potential for side reactions and impurity generation is high. researchgate.net By replacing specific chemical steps with enzymatic ones, the formation of by-products like this compound can be significantly minimized. For instance, the use of enzymes such as ketoreductases (KREDs), alcohol dehydrogenases (ADHs), and transaminases can introduce chiral centers with exceptionally high fidelity, preventing the formation of unwanted diastereomers or other related substances. nih.gov One of the synthetic routes for posaconazole already involves an enzymatic acetylation step, highlighting the existing foothold of biocatalysis in its production. researchgate.net Research has also pointed to the use of lipases for the monoacylation of a key chiral diol intermediate in posaconazole synthesis, further demonstrating the potential for enzymatic applications. mdpi-res.com

Beyond prevention, biocatalysis also offers avenues for the transformation of existing impurities. While less ideal than prevention, specific enzymes could theoretically be engineered to target and modify the chemical structure of this compound, converting it into the active pharmaceutical ingredient (API) itself or a more easily removable substance. This approach, however, is complex and requires significant enzyme engineering efforts.

The table below outlines potential biocatalytic approaches and their application in managing this compound.

Biocatalytic Strategy Enzyme Class Example Application to this compound Potential Impact
Impurity Prevention Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs)Asymmetric reduction of a ketone intermediate to form a specific chiral alcohol precursor of posaconazole.Minimizes the formation of stereoisomeric impurities by ensuring high enantiomeric excess in key chiral building blocks. nih.gov
Impurity Prevention LipasesSelective acylation or deacylation of hydroxyl groups in posaconazole intermediates. mdpi-res.comPrevents the formation of regioisomeric impurities and protects specific functional groups, leading to a cleaner reaction profile.
Impurity Prevention Transaminases (ATAs)Asymmetric synthesis of chiral amine intermediates used in constructing the posaconazole molecule. nih.govAvoids harsh chemical amination methods and the associated by-products.
Impurity Transformation Engineered OxidoreductasesSelective oxidation or reduction of a functional group unique to this compound.Converts the impurity into a substance that can be easily separated or is non-toxic.

Role of Machine Learning and Artificial Intelligence in Impurity Prediction, Control, and Process Optimization

Impurity Prediction: A significant application of AI is in the early prediction of potential impurities. mit.edu By training algorithms on historical reaction data, chemical structure information, and known reaction mechanisms, ML models can predict the likelihood of the formation of specific impurities like this compound under various process conditions. openreview.net Quantitative Structure-Activity Relationship (QSAR) models, for example, can be adapted to predict reactivity and the propensity to form by-products based on the molecular structures of reactants, intermediates, and reagents. acs.org This predictive capability allows chemists to proactively modify synthetic routes or process parameters to avoid the conditions that favor impurity generation. mit.edu

Process Control and Optimization: AI-driven systems can be integrated into the manufacturing process for real-time monitoring and control. mdpi.com By analyzing data from in-line analytical tools (e.g., HPLC, spectroscopy), ML algorithms can detect the emergence of this compound at trace levels and automatically adjust process parameters—such as temperature, pressure, or reagent flow rate—to inhibit its further formation. amazonaws.com This approach, often part of a Quality by Design (QbD) framework, moves manufacturing from a reactive to a proactive state, ensuring consistent quality. Studies have already demonstrated the use of ML models in the optimization of posaconazole formulations and analytical method development, showcasing the applicability of these tools to the posaconazole manufacturing ecosystem. researchgate.netnih.gov

Accelerated Impurity Identification: When an unknown impurity is detected, identifying its structure can be a time-consuming bottleneck. AI tools can significantly accelerate this process. By analyzing analytical data, such as mass spectra, AI models can propose a candidate set of plausible chemical structures for the unknown peak. openreview.net This "inverse structure elucidation" narrows down the possibilities, allowing analytical chemists to confirm the identity of an impurity much faster. mit.edu

The table below summarizes the roles of different AI/ML models in managing this compound.

AI/ML Application Area Model/Technique Example Function Impact on this compound
Impurity Prediction Molecular Transformer Models, Graph Neural NetworksPredicts reaction outcomes, including side products and impurities, based on reactants and conditions. openreview.netEnables proactive redesign of the posaconazole synthesis route to avoid the formation of Impurity B.
Process Optimization Bayesian Optimization, Reinforcement LearningSystematically explores process parameters to find optimal conditions that maximize yield and minimize impurity formation. researchgate.netIdentifies the ideal temperature, pH, and reagent concentrations to suppress the generation of Impurity B during manufacturing.
Real-Time Control Neural Networks, Support Vector Machines (SVMs)Analyzes real-time data from process analytical technology (PAT) to detect deviations and predict impurity levels. amazonaws.comAllows for automated, real-time adjustments to the manufacturing process to maintain Impurity B below the acceptable threshold.
Impurity Identification AI-assisted Mass Spectrometry AnalysisPredicts chemical structures from mass spectral data of unknown impurities. mit.eduSpeeds up the characterization of newly detected process-related impurities, including variants or degradation products of Impurity B.

Q & A

Basic Research Questions

Q. How can Posaconazole Impurity B be identified and quantified using chromatographic methods?

  • Methodology : Use reverse-phase HPLC or UPLC with a gradient elution system. Optimize mobile phases (e.g., ammonium acetate buffer and acetonitrile) and column selection (C18, 150 mm × 4.6 mm, 3.5 µm) to achieve baseline separation of Impurity B from the API and other impurities. Validate specificity using forced degradation studies (acid/base/oxidative stress) .
  • Quantification : Calibrate using impurity reference standards. For accuracy, spike Impurity B at LOQ, 100%, and 180% of the target concentration. Recovery rates should fall within 90–110%, with %RSD ≤5% for precision .

Q. What structural characterization techniques are recommended for this compound?

  • Approach : Combine LC-MS/MS for preliminary molecular weight determination and NMR (¹H, ¹³C, 2D-COSY) for structural elucidation. For isomers or stereospecific impurities, chiral HPLC or X-ray crystallography may be required .

Advanced Research Questions

Q. How to design a stability-indicating method for Impurity B under varying storage conditions?

  • Experimental Design :

  • Solution Stability : Assess Impurity B in benchtop (25°C/60% RH), refrigerated (4°C), and stressed (40°C/75% RH) conditions over 48 hours. Use relative response factors (RRF) to track degradation. A ≤0.03% change in impurity levels indicates stability .
  • Solid-State Stability : Conduct isothermal studies (25–40°C) and monitor polymorphic transitions via PXRD .
    • Validation : Include robustness testing (flow rate ±0.1 mL/min, column temperature ±2°C) to ensure method reliability .

Q. How to resolve discrepancies in reported impurity levels across studies?

  • Analysis Steps :

  • Parameter Comparison : Check differences in column chemistry, detection wavelength (e.g., 260 nm vs. 280 nm), and sample preparation (extraction solvents, sonication time).
  • Cross-Validation : Replicate methods from conflicting studies using a common reference standard. For example, a UPLC method showing 97–103% recovery for Hydroxytriazole may require adjustment for Impurity B due to structural differences.
  • Statistical Tools : Apply ANOVA to compare inter-laboratory data and identify systematic biases .

Q. What strategies mitigate co-elution of Impurity B with structurally similar byproducts?

  • Optimization Techniques :

  • Gradient Adjustment : Extend the acetonitrile gradient from 20% to 50% over 25 minutes to improve resolution .
  • Column Screening : Test alternative columns (e.g., phenyl-hexyl or HILIC) to exploit secondary interactions (π-π stacking, hydrogen bonding) .
    • Advanced Detection : Pair HPLC with high-resolution mass spectrometry (HRMS) for real-time differentiation of co-eluting peaks .

Q. How does Impurity B influence the pharmacokinetic profile of Posaconazole formulations?

  • Study Design :

  • In Vitro/In Vivo Correlation (IVIVC) : Compare impurity-spiked formulations with controls using dissolution testing (pH 1.2–6.8) and bioavailability studies in animal models.
  • Population PK Modeling : Incorporate covariates like body weight and drug-drug interactions (e.g., proton pump inhibitors) to predict impurity impact on clearance (CL) and volume of distribution (Vd) .

Key Considerations for Method Development

  • Regulatory Compliance : Follow ICH Q3A/B and FDA guidelines for impurity profiling, including reporting thresholds (0.10% for unidentified impurities) .
  • Degradation Pathways : Monitor for novel degradation products (e.g., under oxidative conditions) via LC-TOF/MS and confirm structures using 2D-NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.